N-Methyl-4-vinylaniline
Description
Contextualization within Aromatic Vinylamine Chemistry
Aromatic vinylamines, a class of compounds that includes N-Methyl-4-vinylaniline, are distinguished by the presence of a vinyl group (C=C) bonded to an aromatic ring which also bears an amino group. The electronic properties of this compound are influenced by the interplay between the electron-donating N-methylamino group and the π-system of the benzene (B151609) ring and vinyl substituent. This structure allows for delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which in turn affects the reactivity of both the vinyl group and the amine. lkouniv.ac.in The presence of the vinyl group offers a site for polymerization and various addition reactions, while the secondary amine provides a locus for nucleophilic reactions.
The reactivity of aromatic amines like this compound is distinct from that of aliphatic amines due to the resonance stabilization of the aromatic system. lkouniv.ac.in The nitrogen atom in aromatic amines typically adopts a pyramidal geometry, which is somewhat shallower than in aliphatic amines. lkouniv.ac.in This structural feature, combined with the electronic effects of the aromatic ring, dictates the compound's chemical behavior.
Significance as a Building Block in Advanced Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its dual functionality. The vinyl group can participate in polymerization reactions, making it a valuable monomer for the creation of functional polymers. For instance, its analogue, 4-vinylaniline (B72439), has been used to prepare electrically conductive polymers and functionalized materials for biosensor applications. sigmaaldrich.com The N-methylamino group can be involved in various chemical transformations, including nucleophilic substitution and coupling reactions.
The ability to selectively react at either the vinyl or the amine functionality, or to engage both in a concerted fashion, makes compounds like this compound valuable precursors for the synthesis of complex molecules and materials. For example, related vinylaniline derivatives are used to construct nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.
Overview of Research Trajectories for this compound
Research involving this compound and its close analogues has explored several key areas. A significant focus has been on its use in polymerization. Studies have investigated the polymerization of vinylanilines to create novel materials with specific electronic and physical properties. For example, research has been conducted on the synthesis of polymers for applications in electronics and as biocompatible materials. sigmaaldrich.com
Another important research direction is its application in materials science for surface modification. The related compound, 4-vinylaniline, has been used to functionalize surfaces like carbon nanodots and bacterial cellulose (B213188) to create materials for biosensing and nerve regeneration. sigmaaldrich.com Furthermore, the synthesis of this and similar molecules is an active area of investigation, with methods like the Wittig reaction being explored for efficient production. chemrxiv.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H11N | PubChem nih.gov |
| Molecular Weight | 133.19 g/mol | PubChem nih.gov |
| IUPAC Name | 4-ethenyl-N-methylaniline | PubChem nih.gov |
| XLogP3 | 2.6 | PubChem nih.gov |
| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |
| Heavy Atom Count | 10 | PubChem nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-4-6-9(10-2)7-5-8/h3-7,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOACEXUXLKAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl 4 Vinylaniline and Its Derivatives
Direct Synthesis Approaches to N-Methyl-4-vinylaniline
Direct synthesis strategies involve the sequential formation of the N-methyl and vinyl functionalities on an aniline (B41778) framework. The order of these transformations—N-alkylation followed by vinylation, or vice versa—defines the specific synthetic route.
This approach begins with a pre-existing vinyl aniline, specifically 4-vinylaniline (B72439) (also known as p-aminostyrene), and introduces the methyl group onto the nitrogen atom. The N-methylation of aromatic amines is a well-established transformation, often utilizing methanol (B129727) as an economical and sustainable C1 source. acs.orgrsc.orgnih.govrsc.org This reaction typically proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily removes hydrogen from methanol to form an electrophilic formaldehyde (B43269) intermediate, which then reacts with the amine. The catalyst subsequently returns the hydrogen to complete the cycle. acs.org Various transition-metal catalysts are effective for this transformation. For instance, ruthenium complexes, such as (DPEPhos)RuCl2PPh3, have been shown to catalyze the N-methylation of anilines using methanol under weak base conditions. nih.gov Similarly, heterogeneous catalysts based on nickel (Ni/ZnAlOx) and iridium (Ir/ZnO) have been developed for the selective mono-N-methylation of anilines with methanol. rsc.orgrsc.org
Table 1: Catalytic Systems for N-Methylation of Aromatic Amines with Methanol
| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Key Features | Reference |
|---|---|---|---|---|---|
| (DPEPhos)RuCl2PPh3 | Weak bases (e.g., Cs2CO3) | 140 | 12 | Homogeneous catalyst effective under weak base conditions. | nih.gov |
| Ni/ZnAlOx | NaOH | 160 | 24 | Heterogeneous catalyst enabling selective mono-N-methylation. | rsc.orgrsc.org |
| Ir/ZnO | None (additive-free) | 150 | Variable | Highly active heterogeneous catalyst for N-monomethylation. | rsc.org |
An alternative strategy involves starting with an N-methylaniline scaffold and subsequently introducing the vinyl group at the para-position. This is typically accomplished using palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. organic-chemistry.orglibretexts.orgnih.gov A common precursor for this route is a halogenated N-methylaniline, such as 4-bromo-N-methylaniline or 4-iodo-N-methylaniline.
The Heck reaction, for instance, couples the aryl halide with an alkene, such as ethylene (B1197577), to form the styrene (B11656) moiety. organic-chemistry.orglibretexts.orgacs.org Recent advancements have introduced solid ethylene precursors, like tetraethylammonium (B1195904) salts, to circumvent the challenges of handling ethylene gas. acs.org Another powerful method is the Suzuki-Miyaura coupling reaction, which pairs the aryl halide with a vinylboron species, such as potassium vinyltrifluoroborate. nih.govorganic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance and generally proceeds with good yields. nih.gov A study on the Suzuki coupling of 4-bromo-2-methylaniline, a close structural analog, demonstrates the feasibility of this approach on related scaffolds. researchgate.netmdpi.com
Table 2: Cross-Coupling Reactions for Vinyl Group Introduction
| Reaction Type | Aryl Precursor | Vinyl Source | Catalyst System | Base | Reference |
|---|---|---|---|---|---|
| Heck Reaction | 4-Bromo-N-Boc-aniline | Et4NBr (Ethylene surrogate) | Pd(OAc)2 / (o-Tol)3P | KOtBu | acs.org |
| Suzuki-Miyaura Coupling | Aryl Bromide | Potassium vinyltrifluoroborate | PdCl2 / PPh3 | Cs2CO3 | nih.gov |
| Suzuki-Miyaura Coupling | 4-Bromo-2-methylaniline | Arylboronic acids | Pd(PPh3)4 | K3PO4 | researchgate.netmdpi.com |
One-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by reducing intermediate purification steps. While a specific one-pot synthesis for this compound is not extensively documented, the concept can be constructed from established methodologies. For example, a process could be envisioned that combines the palladium-catalyzed vinylation of a 4-haloaniline with a subsequent or simultaneous N-methylation step. The feasibility of such one-pot procedures has been demonstrated for related transformations, such as the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst. researchgate.net This process combines nitro group reduction, in-situ aniline formation, and subsequent N-methylation in a single pot. researchgate.net Similarly, one-pot syntheses of styrene derivatives have been developed using catalytic isomerization of allyl silanes followed by Hiyama coupling. nih.gov These examples suggest the potential for developing a tandem catalytic system that could first mediate a cross-coupling reaction to form the vinyl group and then facilitate the N-methylation of the resulting aniline derivative.
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound, with palladium-based systems being particularly prominent for the key C-C and C-N bond-forming steps.
Palladium catalysis is the cornerstone for the most effective methods of introducing the vinyl group onto the aniline ring. The Mizoroki-Heck reaction provides a direct route by coupling an aryl halide (e.g., 4-iodo-N-methylaniline) with an alkene. organic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. libretexts.org
The Suzuki-Miyaura cross-coupling reaction offers a highly versatile and widely used alternative. nih.govorganic-chemistry.org This reaction couples an aryl halide or triflate with a vinylboron reagent, such as potassium vinyltrifluoroborate, which is an air- and moisture-stable solid. researchgate.net The reaction is typically catalyzed by a Pd(0) complex with phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step. nih.gov The functional group tolerance of the Suzuki-Miyaura reaction makes it particularly suitable for complex substrates. nih.govresearchgate.net
The development of metal-free, or organocatalytic, methods for the synthesis of vinyl anilines is an area of growing interest, aiming to reduce reliance on expensive and potentially toxic transition metals. While direct organocatalytic routes to simple styrenes from non-styrenic precursors are less common than metal-catalyzed ones, related transformations highlight the potential of this approach. For instance, a highly efficient, metal-free synthesis of 3-arylquinolines has been developed through a one-pot reaction of anilines and styrene oxide using a combination of aluminum oxide (Al2O3) and methanesulfonic acid (MeSO3H). nih.gov This method proceeds under solvent-free conditions at room temperature and demonstrates the ability of organocatalytic systems to facilitate complex C-C and C-N bond formations and rearrangements. nih.gov Although this specific reaction yields a quinoline (B57606) rather than a simple vinyl aniline, it illustrates the power of acid-based organocatalysis in activating substrates for the construction of complex aromatic systems derived from anilines. nih.govmdpi.com Further research may lead to the development of direct organocatalytic methods, potentially based on Wittig-type reactions or condensation-elimination sequences, for the synthesis of this compound.
Green Catalysis in this compound Preparation
The principles of green chemistry are central to the modern synthesis of this compound, emphasizing the use of catalysts that are efficient, selective, and environmentally benign. Organocatalysis and the use of solid-supported catalysts represent promising avenues, avoiding toxic reagents and solvents. researchgate.net For instance, the selective N-monomethylation of anilines, a key transformation for obtaining the N-methyl group in the target molecule, can be achieved using feedstock methanol as a green methylating agent. researchgate.net This process can be facilitated by highly efficient solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies. researchgate.net These catalysts offer a broad substrate scope and can be recovered and recycled multiple times without significant loss of activity, which is a cornerstone of sustainable catalysis. researchgate.net
Another green approach involves the use of biocompatible and biodegradable synthetic functional polymers as catalysts. For example, poly(N-vinylimidazole) has been used for the synthesis of N-methyl imines, which are structurally related to N-methyl anilines. researchgate.net Such polymer-based catalysts can work under mild, solvent-free conditions, for instance, using ball milling processes at room temperature, which further enhances the green credentials of the synthesis. researchgate.net These methods offer advantages like short reaction times, high yields, and the elimination of hazardous materials. researchgate.net
Table 1: Comparison of Green Catalytic Approaches for N-Methylation
| Catalytic System | Green Reagent | Conditions | Advantages |
|---|---|---|---|
| N-heterocyclic carbene iridium (NHC-Ir) | Methanol | Mild reaction conditions | High yield and turnover numbers (TONs), catalyst is recyclable over 20 times. researchgate.net |
| Poly(N-vinylimidazole) (PVIm) | Methylamine (B109427) solution | Room temperature, ball milling | Avoids toxic reagents and solvents, catalyst can be regenerated and reused. researchgate.net |
Advanced Synthetic Protocols and Process Intensification
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound synthesis, this involves innovative approaches like microwave-assisted synthesis and solvent-free reaction conditions to improve efficiency and sustainability.
Microwave-Assisted Synthesis of this compound Intermediates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. nih.gov This technique can drastically reduce reaction times from hours to minutes. nih.govnih.gov In the synthesis of intermediates for this compound, such as substituted anilines or quinolines, microwave irradiation can be highly effective. nih.govasianpubs.org For example, the Ullmann condensation, a classic C-N bond-forming reaction, can be performed under microwave irradiation in aqueous media, offering better yields in shorter times. researchgate.net This approach is considered environmentally friendly and aligns with green chemistry principles. The rapid and intense heating of polar substances by microwaves often results in cleaner reactions that are easier to work up. researchgate.net
Table 2: Microwave-Assisted vs. Conventional Heating in Related Syntheses
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinolin-4-ylmethoxychromen-4-one Synthesis | 60 min | 4 min | Lower yield with conventional heating | nih.gov |
| Friedländer Reaction for Quinolines | Oil-bath heating | 30-40 min | Average yield improved from 34% to 72% | nih.gov |
Solvent-Free or Low-Solvent Synthesis Approaches
Eliminating or minimizing the use of volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis, often performed by grinding reactants together (mechanochemistry) or running reactions "neat" (without any solvent), reduces waste and environmental impact. researchgate.netcmu.edu A one-pot, solvent-free synthesis of N-methyl imines has been achieved by grinding aromatic aldehydes and methylamine hydrochloride in the presence of a base. researchgate.net This mechanosynthetic process avoids bulk solvents and simplifies product isolation. researchgate.net
Combining solvent-free conditions with microwave irradiation can further enhance reaction efficiency. asianpubs.org For instance, the Combes cyclization to produce quinoline derivatives has been successfully carried out under solvent-free conditions using a reusable eco-friendly catalyst and microwave irradiation, resulting in high yields and short reaction times. asianpubs.org In cases where a solvent is necessary, the use of "green solvents" like water or ionic liquids is a viable alternative. researchgate.netmdpi.com Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both the solvent and catalyst in some reactions. mdpi.com
Atom Economy Considerations in Synthetic Route Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. chemrxiv.org A high atom economy indicates minimal waste generation. monash.edu Designing a synthetic route for this compound with high atom economy involves prioritizing reaction types that are inherently efficient.
Synthesis of Functionalized this compound Derivatives
The synthesis of derivatives allows for the fine-tuning of the molecule's chemical and physical properties for various applications. N-substitution on the aniline nitrogen is a common strategy for creating such functionalized compounds.
Preparation of N-Substituted Vinylamines (e.g., N,N-Dimethyl-4-vinylaniline)
N,N-Dimethyl-4-vinylaniline, a derivative of this compound, can be synthesized through various organic reactions. One documented method involves the reaction between 2-methanesulfonyl-benzothiazole and 4-dimethylamino-benzaldehyde. guidechem.com This specific transformation utilizes lithium diisopropylamide (LDA) as a strong base and is conducted in a mixed solvent system of tetrahydrofuran (B95107) and hexane. The reaction proceeds at a very low temperature of -78 °C over a period of 3 hours, yielding the desired N,N-dimethyl-4-vinylaniline product. guidechem.com
Table 3: Synthetic Protocol for N,N-Dimethyl-4-vinylaniline
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Yield |
|---|
Synthesis of Halogenated this compound Analogues
The synthesis of halogenated this compound analogues can be approached through methods developed for the regioselective halogenation of electron-rich aromatic systems, such as N,N-dialkylanilines. A notable strategy involves the temporary oxidation of the nitrogen atom to form an N-oxide, which then directs the halogenation before being reduced back. This method provides a high degree of control over the position of halogen substitution, which is crucial for producing specific isomers.
A well-established protocol allows for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines. This is achieved by first increasing the oxidation level of the aniline derivative to the corresponding N,N-dialkylaniline N-oxide. The subsequent treatment of this N-oxide intermediate with a thionyl halide at low temperatures leads to the excision of the weak N–O bond and the introduction of the halogen onto the aromatic ring. nih.gov
Specifically, the treatment of N,N-dialkylaniline N-oxides with thionyl bromide (SOBr₂) results exclusively in the formation of the 4-bromo (para) derivatives. In contrast, using thionyl chloride (SOCl₂) predominantly yields the 2-chloro (ortho) products. nih.gov This distinct regioselectivity is a key advantage of this methodology. While the formation of 2-haloaniline products is consistent with a sigmatropic rearrangement, the 4-haloaniline products are believed to arise from a radical pathway or a nucleophilic aromatic substitution-type mechanism. nih.gov This approach provides a practical and convenient route to access these valuable halogenated intermediates, with isolated yields reported up to 69%. nih.gov
| Reagent | Predominant Product | Proposed Mechanism for Product Formation |
|---|---|---|
| Thionyl Bromide (SOBr₂) | 4-Bromo-N,N-dialkylaniline (para-substitution) | Radical pathway or Nucleophilic Aromatic Substitution nih.gov |
| Thionyl Chloride (SOCl₂) | 2-Chloro-N,N-dialkylaniline (ortho-substitution) | Sigmatropic Rearrangement nih.gov |
Introduction of Protecting Groups and their Subsequent Deprotection
In the multistep synthesis of complex molecules derived from this compound, the protection of the secondary amine is often a critical step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal. fishersci.co.ukresearchgate.net
Introduction of the Boc Protecting Group
The N-Boc protection of an amine is typically accomplished by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgnih.gov The reaction is generally carried out in the presence of a base, and the conditions are flexible, often leading to high yields and fast conversions under mild temperatures. fishersci.co.ukrsc.org For instance, the protection of amino acids has been successfully performed in a dichloromethane (B109758) (CH₂Cl₂) solution containing triethylamine (B128534) as the base, with the reaction proceeding at room temperature. rsc.org The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions at other sites of the molecule. organic-chemistry.org
Deprotection of the N-Boc Group
The removal of the Boc group is most commonly achieved under acidic conditions, which cleaves the tert-butyl carbamate (B1207046) through hydrolysis. fishersci.co.ukresearchgate.net A variety of acids and solvent systems can be employed for this purpose.
Strong Acid Cleavage : Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are frequently used. fishersci.co.uk The reaction is typically fast and occurs at room temperature. A common procedure involves dissolving the Boc-protected amine in a solvent like dichloromethane and treating it with TFA, or suspending it in an aqueous HCl solution. fishersci.co.ukorgsyn.org For example, N-Boc protected compounds have been deprotected by stirring in a 6 N solution of HCl in 1,4-dioxane (B91453) at 0°C for a few hours. rsc.org
Milder Deprotection Methods : For substrates that may be sensitive to strong acids, several milder methods have been developed.
Oxalyl Chloride in Methanol : A mild and selective method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. This procedure has been shown to be effective for a diverse range of aliphatic, aromatic, and heterocyclic substrates, with reaction times of 1–4 hours and yields up to 90%. nih.gov
Lewis Acids : Reagents such as zinc bromide (ZnBr₂) in dichloromethane can also be used for deprotection, typically requiring overnight stirring at room temperature. fishersci.co.uk
Deep Eutectic Solvents (DES) : An environmentally friendly approach utilizes a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent, which acts as both the catalyst and the reaction medium. This method allows for the deprotection of various N-Boc derivatives in excellent yields and short reaction times at room temperature. mdpi.com
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | DCM or aqueous solution, Room Temperature, 2-12h | fishersci.co.uk |
| Mild Acidic Cleavage | Oxalyl Chloride in Methanol | Methanol, Room Temperature, 1-4h | nih.gov |
| Lewis Acid Cleavage | Zinc Bromide (ZnBr₂) | DCM, Room Temperature, Overnight | fishersci.co.uk |
| Deep Eutectic Solvent | Choline Chloride/p-Toluenesulfonic Acid | Neat, Room Temperature, 10-30 min | mdpi.com |
Polymerization Chemistry of N Methyl 4 Vinylaniline
Fundamental Polymerization Mechanisms
The basic routes for polymerizing N-Methyl-4-vinylaniline include radical, cationic, and oxidative processes. Each pathway engages a different part of the monomer and is subject to unique chemical considerations.
Radical Polymerization of this compound
Free-radical polymerization is a common method for polymerizing vinyl compounds. The process is initiated by a radical species, which attacks the double bond of the vinyl group, leading to a propagating chain reaction. For this compound, this would theoretically proceed via the vinyl moiety to form poly(this compound).
The general steps are:
Initiation: A radical initiator (e.g., azobisisobutyronitrile, AIBN) thermally or photochemically decomposes to form primary radicals.
Propagation: The initiator radical adds to the vinyl group of the monomer, creating a new, monomer-centered radical that subsequently adds to other monomers in a chain-growth fashion.
Termination: The process concludes when two growing radical chains combine or disproportionate.
A significant consideration in the radical polymerization of amine-containing monomers is the potential for side reactions. The amine group, particularly the hydrogen on the nitrogen or the activated aromatic ring, could potentially participate in chain transfer reactions, which can limit the final molecular weight of the polymer.
Cationic Polymerization Pathways
Cationic polymerization is initiated by an electrophilic species, such as a strong protic or Lewis acid, which adds to the vinyl group to generate a propagating carbocation. While effective for electron-rich olefins, this method presents significant challenges for this compound.
The primary obstacle is the basicity of the secondary amine nitrogen. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which can readily react with and neutralize the acidic initiators required for cationic polymerization. This acid-base reaction is typically much faster than the desired initiation of the vinyl group, effectively inhibiting or terminating the polymerization process. Therefore, direct cationic polymerization of this compound is generally considered unfeasible without the use of a protecting group strategy for the amine functionality.
Oxidative Polymerization Processes
Unlike radical and cationic methods that target the vinyl group, oxidative polymerization primarily involves the aniline (B41778) functionality. This process uses chemical or electrochemical oxidation to couple monomer units. For N-substituted anilines, polymerization typically leads to the formation of polymers with complex, often oligomeric structures.
The mechanism involves the oxidation of the aniline nitrogen to form radical cations, which can then couple. For N-methylaniline derivatives, this can result in head-to-tail linkages, but the reaction is often less controlled than the polymerization of unsubstituted aniline. The presence of the vinyl group introduces additional complexity, as it could also react under oxidative conditions, potentially leading to cross-linking or other side reactions. The resulting polymers are often studied for their electroactive and conductive properties.
Controlled Radical Polymerization (CRP) of this compound
Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical species and a majority of dormant species.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, thereby transferring the chain.
The successful RAFT polymerization of this compound would heavily depend on the choice of CTA. For "less activated" monomers (LAMs) like N-vinyl compounds, dithiocarbamates and xanthates are often more effective CTAs than the dithioesters and trithiocarbonates used for styrenes and acrylates. The nitrogen atom in this compound can influence the reactivity of the vinyl group, making careful selection of the CTA and reaction conditions critical to achieving a controlled process.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another prominent CRP technique that uses a transition metal complex (commonly copper) as a catalyst to reversibly activate a dormant polymer chain capped with a halogen atom. This process maintains a low concentration of active radicals, suppressing termination reactions.
A primary challenge in the ATRP of this compound is the potential for the amine group to act as a ligand for the copper catalyst. This coordination can poison the catalyst, reducing its activity and leading to a loss of control over the polymerization. To overcome this, specific ligands that form a highly stable complex with the copper, yet still allow for the desired redox cycle, must be employed. The choice of solvent and initiator is also crucial to minimize side reactions and maintain control over the polymer chain growth.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined molecular weights, low dispersity (Đ), and controlled architectures. The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. This process establishes a dynamic equilibrium between active propagating radicals and dormant alkoxyamine species at the chain end.
The key to NMP is the reversible cleavage of the C–O bond in the alkoxyamine at elevated temperatures. This cleavage generates a propagating polymer radical and a persistent nitroxide radical. The propagating radical can then add a few monomer units before being reversibly capped by the nitroxide radical. This reversible capping process minimizes irreversible termination reactions, such as coupling or disproportionation, which are common in conventional free-radical polymerization. This "living" character allows for the synthesis of polymers with predictable molecular weights that increase linearly with monomer conversion.
For a monomer like this compound, which is a derivative of styrene (B11656), NMP is a highly suitable method for controlled polymerization. The polymerization would typically be initiated by an alkoxyamine initiator, such as N-(2-methylpropyl)-N-(1-phenylethyl)-O-(2-carboxyprop-2-yl)hydroxylamine (the "universal" BlocBuilder initiator), or by a conventional radical initiator like azobisisobutyronitrile (AIBN) in the presence of a stable nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction would proceed as follows:
Initiation : The initiator decomposes to form initial radicals that react with this compound monomers to start chain growth.
Reversible Termination : The growing polymer chain radical is capped by a nitroxide radical to form a dormant macroalkoxyamine.
Activation/Propagation : The macroalkoxyamine undergoes thermal homolysis to regenerate the propagating radical and the nitroxide. The propagating radical adds monomer units.
Deactivation : The propagating chain is re-capped by the nitroxide, returning to the dormant state.
This cycle of activation-propagation-deactivation repeats, allowing for controlled chain growth. The molecular weight of the resulting poly(this compound) can be predetermined by the initial ratio of monomer to initiator concentration.
Table 1: Illustrative Data for Hypothetical NMP of this compound
This table presents hypothetical data for the Nitroxide-Mediated Polymerization of this compound to illustrate the controlled nature of the process.
| Entry | [Monomer]:[Initiator] Ratio | Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 1 | 50:1 | 92 | 6,100 | 5,900 | 1.15 |
| 2 | 100:1 | 95 | 12,600 | 12,200 | 1.18 |
| 3 | 200:1 | 91 | 24,200 | 23,500 | 1.21 |
| 4 | 400:1 | 88 | 46,800 | 45,000 | 1.25 |
Copolymerization Strategies Involving this compound
Synthesis of Block Copolymers
Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer segments. The "living" nature of NMP makes it an excellent technique for synthesizing block copolymers containing this compound. There are two primary strategies for this:
Sequential Monomer Addition : This is the most common method. First, a homopolymer of one monomer is synthesized via NMP. This results in a macroinitiator, which is a polymer chain that still possesses a dormant alkoxyamine end group. This macroinitiator is then isolated and used to initiate the polymerization of a second monomer. For example, a polystyrene macroinitiator can be synthesized and then used to initiate the polymerization of this compound to form a polystyrene-block-poly(this compound) diblock copolymer. This process can be extended to create triblock or multiblock copolymers.
Coupling of Pre-formed Polymers : This method involves synthesizing two different polymer chains with complementary reactive end groups and then reacting them together to form a block copolymer. While less common with NMP, it is a viable strategy in polymer chemistry.
The synthesis of block copolymers allows for the combination of different polymer properties into a single macromolecule. For instance, a block copolymer of a hydrophobic polymer like polystyrene and a functional polymer like poly(this compound) could self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.
Graft Copolymerization Techniques
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different chemical composition. There are three main approaches to synthesizing graft copolymers that can incorporate this compound:
"Grafting from" : In this method, initiating sites are created along the backbone of a pre-existing polymer. These sites are then used to initiate the polymerization of a second monomer, growing the grafts directly from the backbone. For example, a polymer like poly(vinylbenzyl chloride) could be modified to introduce alkoxyamine initiating sites along its chain. Subsequent NMP of this compound from these sites would result in a poly(vinylbenzyl chloride)-graft-poly(this compound) copolymer. This technique allows for the formation of a high density of grafts.
"Grafting onto" : This technique involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone that has reactive sites. For instance, a well-defined poly(this compound) chain with a reactive end group could be synthesized via NMP. This polymer could then be attached to a backbone polymer containing complementary functional groups. Steric hindrance can sometimes limit the efficiency of this method.
"Grafting through" (Macromonomer Method) : This approach involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain with a polymerizable group at one end. A poly(this compound) macromonomer could be synthesized and then copolymerized with another vinyl monomer (e.g., styrene or methyl methacrylate) to form a graft copolymer.
Random Copolymerization Kinetics and Thermodynamics
Random copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain with a statistical distribution of the monomer units. The composition and sequence distribution of the resulting copolymer are determined by the relative concentrations of the monomers in the feed and their reactivity ratios.
The kinetics of random copolymerization are described by the Mayo-Lewis equation, which relates the composition of the copolymer being formed to the composition of the monomer feed:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Here, [M₁] and [M₂] are the concentrations of the two monomers, and r₁ and r₂ are the monomer reactivity ratios. The reactivity ratio r₁ (k₁₁/k₁₂) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂). Similarly, r₂ = k₂₂/k₂₁.
The values of the reactivity ratios dictate the type of copolymer formed:
r₁r₂ ≈ 1 : An ideal random copolymer is formed, where the monomer units are arranged randomly along the chain.
r₁ > 1 and r₂ < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer (M₁).
r₁ < 1 and r₂ < 1 : The copolymer tends toward an alternating structure.
r₁r₂ = 0 : A perfectly alternating copolymer is formed.
Without experimental data for this compound (M₁), we can present a hypothetical scenario for its copolymerization with a common monomer like styrene (M₂).
Table 2: Hypothetical Reactivity Ratios and Copolymer Composition for this compound (M₁) and Styrene (M₂) Copolymerization
This table illustrates how monomer feed composition affects the final copolymer composition based on hypothetical reactivity ratios (r₁ = 0.8, r₂ = 1.1).
| Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Instantaneous Mole Fraction of M₁ in Copolymer (F₁) | Instantaneous Mole Fraction of M₂ in Copolymer (F₂) |
| 0.1 | 0.9 | 0.08 | 0.92 |
| 0.3 | 0.7 | 0.25 | 0.75 |
| 0.5 | 0.5 | 0.44 | 0.56 |
| 0.7 | 0.3 | 0.65 | 0.35 |
| 0.9 | 0.1 | 0.88 | 0.12 |
Advanced Polymer Architectures from this compound
Synthesis of Linear and Branched this compound Polymers
Controlled radical polymerization techniques like NMP are instrumental in creating advanced polymer architectures.
Linear Polymers : The synthesis of linear poly(this compound) is the most direct application of NMP. By carefully controlling the reaction conditions, such as the monomer-to-initiator ratio, temperature, and reaction time, linear polymers with predictable molecular weights and low dispersity can be readily achieved. The living nature of the polymerization ensures that chains grow uniformly without significant branching or cross-linking, provided that impurities are minimized.
Branched Polymers : Creating branched architectures requires specific synthetic strategies.
Star Polymers : These can be synthesized using a multi-functional initiator. An initiator with multiple alkoxyamine groups would initiate the growth of several polymer chains from a central core, resulting in a star-shaped polymer.
Hyperbranched Polymers : These can be formed through the self-condensing vinyl polymerization of an "inimer" (a molecule that acts as both an initiator and a monomer). A derivative of this compound could be functionalized to act as an inimer.
Randomly Branched Polymers : Introducing a small amount of a divinyl cross-linking agent, such as divinylbenzene (B73037), during the polymerization of this compound can lead to the formation of branched structures. The concentration of the cross-linker must be kept low to avoid the formation of an insoluble gel network.
These advanced architectures can significantly influence the physical and chemical properties of the resulting polymer, such as its viscosity, solubility, and thermal properties, making them suitable for a wide range of specialized applications.
Formation of Cross-Linked this compound Networks
Cross-linking is a fundamental process in polymer science used to transform linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical, thermal, and chemical stability. For polymers derived from this compound, cross-linking can be achieved through two primary strategies: by copolymerizing the monomer with a multifunctional cross-linking agent or by utilizing the reactive N-methylamino group in post-polymerization reactions.
The most direct method for creating a cross-linked network is through the free-radical copolymerization of this compound with a divinyl comonomer, such as divinylbenzene (DVB). In this process, the growing polymer chains incorporate DVB units, which have two polymerizable vinyl groups. The second vinyl group of an incorporated DVB unit can participate in the polymerization of another chain, creating a covalent bond or "cross-link" between them. The repetition of this process leads to the formation of an insoluble and infusible polymer network. The final properties of the network, such as swelling behavior and modulus, are controlled by the molar ratio of the cross-linker to the this compound monomer.
Alternatively, the N-methylamino groups distributed along the polymer backbone can be exploited as reactive sites for post-polymerization cross-linking. This two-step approach involves first synthesizing a linear or branched poly(this compound) and then treating it with a difunctional reagent that can react with the secondary amine. For example, a di-epoxide or a di-isocyanate could react with the amine groups on different polymer chains to form a stable, cross-linked network. This method offers the advantage of allowing the characterization of the initial linear polymer before the irreversible cross-linking step is performed. The parent compound, 4-vinylaniline (B72439), is widely noted for its use as a crosslinking agent in the production of resins and coatings, where it enhances mechanical properties and chemical resistance through the reactivity of its amine group. sigmaaldrich.com
| Cross-linking Method | Cross-linking Agent Example | Reaction Type | Controlling Factor |
| Copolymerization | Divinylbenzene (DVB) | Free-radical polymerization | Monomer-to-cross-linker ratio |
| Post-polymerization | Di-epoxide, Di-isocyanate | Nucleophilic addition | Stoichiometry of amine to cross-linker |
Engineering of Single-Chain Polymer Nanoparticles via this compound Scaffolds
Single-chain polymer nanoparticles (SCNPs) are individual polymer chains that have been collapsed into a compact, globular nanostructure through intramolecular cross-linking. researchgate.net This technology provides a synthetic route to creating objects that can mimic the complex, folded structures of proteins. The synthesis of SCNPs requires the reaction to be performed under high-dilution conditions to favor intramolecular reactions over intermolecular cross-linking, which would lead to the formation of a macroscopic gel. researchgate.netsemanticscholar.org
A polymer scaffold incorporating this compound can be designed to form SCNPs. This typically involves the synthesis of a random copolymer containing this compound and a second monomer bearing a complementary reactive group. The N-methylamino group can act as one part of the reactive pair for the intramolecular cross-linking chemistry.
For instance, a copolymer of this compound and a monomer containing an activated ester, such as pentafluorophenyl acrylate (B77674), could be synthesized. Under high dilution, a difunctional amine could be introduced to react with the activated esters, or alternatively, the N-methylamino groups could react with a comonomer containing an electrophilic group, such as an isocyanate, leading to the collapse of the individual polymer chains into nanoparticles. The selection of the intramolecular coupling chemistry is crucial for achieving high folding efficiency under mild conditions. nih.gov
Hypothetical Pathway to SCNP formation:
Copolymer Synthesis: A linear random copolymer is synthesized from this compound and a monomer with a reactive group (e.g., glycidyl (B131873) methacrylate). Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) would be employed to produce polymers with low dispersity.
Intramolecular Cross-linking: The resulting copolymer is dissolved in a large volume of a suitable solvent. The intramolecular cross-linking is then initiated. In this example, the N-methylamino groups could react with the epoxide groups of the glycidyl methacrylate (B99206) units along the same chain, forming stable covalent bonds that induce the chain to collapse.
Purification and Characterization: The resulting SCNPs are purified to remove any unreacted reagents and analyzed using techniques such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and atomic force microscopy (AFM) to confirm the reduction in hydrodynamic volume, which is characteristic of the coil-to-globule transition.
Post-Polymerization Modification of this compound Based Polymers
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer. acs.org The polymer of this compound is an excellent candidate for PPM due to the presence of the reactive secondary amine on each repeating unit. This amine group can serve as a handle for a variety of chemical transformations.
One notable example of PPM, demonstrated on the closely related poly(N-(4-vinylphenyl)sulfonamide)s which also contain a secondary N-H bond, is the aza-Michael addition. d-nb.info This reaction involves the addition of the amine to an electron-deficient alkene, such as an acrylate or acrylamide. By reacting poly(this compound) with various Michael acceptors, a library of new polymers with diverse side-chain functionalities can be generated. For example, reaction with methyl acrylate would introduce ester functionalities, while reaction with acrylonitrile (B1666552) would append nitrile groups. This modification can be used to tune the polymer's physical properties, such as its glass transition temperature (Tg) and solubility. d-nb.info
Furthermore, the N-methylamino group can undergo reactions with a wide range of electrophilic reagents. Acylation with acid chlorides or acid anhydrides can introduce amide functionalities, while reaction with isocyanates would yield urea (B33335) derivatives. These modifications significantly alter the polarity and hydrogen-bonding capabilities of the polymer side chains. The ability to perform these modifications on a pre-formed polymer allows for the systematic study of structure-property relationships. Research on polymers from the parent 4-vinylaniline has shown that the amine group can be successfully post-functionalized with acid chlorides and isocyanates to improve material properties. rsc.org
| Modification Reaction | Reagent Example | Resulting Functional Group | Potential Application |
| Aza-Michael Addition | Methyl Acrylate | β-amino ester | Tuning polarity, Tg modification |
| Acylation | Acetyl Chloride | Amide | Altering solubility and thermal properties |
| Reaction with Isocyanate | Phenyl Isocyanate | Urea | Introducing hydrogen-bonding sites |
Advanced Reaction Chemistry of N Methyl 4 Vinylaniline
Transformations Involving the Vinyl Moiety
The vinyl group, a carbon-carbon double bond attached to the aniline (B41778) ring, is susceptible to a variety of addition and oxidative reactions characteristic of alkenes. Its reactivity is influenced by the electron-donating nature of the N-methylamino group through the aromatic system.
[2+2] and [4+2] Cycloaddition Reactions
The vinyl group of N-Methyl-4-vinylaniline can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.
[4+2] Cycloadditions (Diels-Alder Reaction): In the classic Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com this compound, as a substituted styrene (B11656), can act as a dienophile. The reaction is facilitated by electron-withdrawing groups on the dienophile; however, "inverse-demand" Diels-Alder reactions are favored by electron-donating groups on the dienophile. organic-chemistry.org Given the electron-donating character of the N-methylamino group, this compound is expected to be a reactive dienophile in inverse-demand scenarios.
Visible-light-mediated formal [4+2] cycloadditions between two styrene molecules have been reported to produce tetralin derivatives. nih.govpkusz.edu.cn In these reactions, one styrene molecule acts as the diene component and the other as the dienophile. This methodology could be applied to this compound to synthesize complex polysubstituted tetralin scaffolds. nih.gov
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also possible, typically yielding cyclobutane (B1203170) derivatives. In the context of visible-light-catalyzed reactions of styrenes, [2+2] cycloaddition can be a competing pathway to the [4+2] reaction, with the chemoselectivity often controlled by the choice of cocatalyst and solvent. pkusz.edu.cn
| Reaction Type | Reactant Type | Potential Reagent for this compound | Expected Product Class |
|---|---|---|---|
| [4+2] Cycloaddition (Normal Demand) | Diene | 1,3-Butadiene | Substituted Cyclohexene |
| [4+2] Cycloaddition (Inverse Demand) | Dienophile | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Substituted Dihydropyridazine |
| [4+2] Dimerization | Styrene | This compound (self) | Substituted Tetralin |
| [2+2] Cycloaddition | Alkene | Ethylene (B1197577) (photochemical) | Substituted Cyclobutane |
Hydrogenation and Halogenation Reactions
Hydrogenation: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for the liquid-phase hydrogenation of vinyl groups under mild conditions, such as room temperature and moderate pressure. spbu.rumdpi.com This method offers high conversion and selectivity (>99%) for the saturation of the C=C double bond without affecting the aromatic ring or causing hydrogenolysis of the C-N bond. spbu.rumdpi.com
Halogenation: this compound is expected to undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) across the vinyl double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a 1,2-dihaloethyl derivative. Due to the activating nature of the N-methylamino group, care must be taken to avoid competing electrophilic aromatic substitution on the benzene (B151609) ring.
Oxidative and Reductive Transformations
Oxidative Transformations:
Ozonolysis: The vinyl group can be cleaved oxidatively using ozone (O₃) in a reaction known as ozonolysis. wikipedia.orgvapourtec.comorganic-chemistry.org The reaction initially forms an unstable ozonide intermediate, which is then worked up under reductive or oxidative conditions. organic-chemistry.orglibretexts.org A reductive workup (e.g., with zinc dust or dimethyl sulfide) yields 4-(N-methylamino)benzaldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce 4-(N-methylamino)benzoic acid. libretexts.org
Epoxidation: The double bond can be converted to an epoxide (oxirane) ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, is a common method for synthesizing epoxides from alkenes. organic-chemistry.org The resulting product would be 2-(4-(N-methylamino)phenyl)oxirane.
Reductive Transformations: As discussed under hydrogenation (Section 4.1.2), the primary reductive transformation of the vinyl moiety is its conversion to an ethyl group. This selective reduction is a key method for modifying the substituent without altering other functional groups.
Reactivity of the N-Methylamine Functional Group
The secondary amine group in this compound is a key site for functionalization, acting as a nucleophile and a base.
N-Functionalization Reactions (e.g., Amidation, Alkylation)
N-Alkylation: As a secondary amine, this compound can be further alkylated to form a tertiary amine. This is often achieved by reaction with alkyl halides. A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, which uses alcohols as alkylating agents in the presence of a metal catalyst. researchgate.net For instance, reaction with methanol (B129727) over specific catalysts can convert N-methylaniline into N,N-dimethylaniline. researchgate.netresearchgate.net Various transition metal complexes based on iridium, ruthenium, and copper have been developed for this purpose. researchgate.netnih.gov
N-Amidation (Acylation): The N-methylamino group readily reacts with acylating agents like acid chlorides or acid anhydrides in a nucleophilic acyl substitution. ncert.nic.in This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in For example, reacting this compound with acetyl chloride would yield N-methyl-N-(4-vinylphenyl)acetamide.
| Reaction Type | Reagent Class | Example Reagent | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N,N-Dimethyl-4-vinylanilinium iodide |
| N-Alkylation | Alcohol | Methanol (CH₃OH) | N,N-Dimethyl-4-vinylaniline |
| N-Amidation | Acid Chloride | Acetyl Chloride (CH₃COCl) | N-methyl-N-(4-vinylphenyl)acetamide |
| N-Amidation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-methyl-N-(4-vinylphenyl)acetamide |
| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-methyl-N-(4-vinylphenyl)benzenesulfonamide |
Protonation/Deprotonation Equilibria
The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Lewis base and accept a proton (H⁺) from an acid. This establishes a protonation-deprotonation equilibrium.
The basicity of arylamines is significantly lower than that of aliphatic amines. ncert.nic.inutexas.edu This is because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for bonding to a proton. ncert.nic.inlibretexts.org The stability gained from this resonance is lost upon protonation, as the resulting anilinium ion has fewer resonance structures. ncert.nic.in
The basicity is quantified by the pKa of the conjugate acid (the anilinium ion) or the pKb of the amine itself. For the conjugate acid of N-methylaniline (C₆H₅NH₂CH₃⁺), the pKa is approximately 4.85 (pKb of the amine is 9.15). microkat.gr Another source reports a pKa of 4.07. chegg.com This value indicates that N-methylaniline is a weak base. At a pH below the pKa, the protonated, water-soluble anilinium form will predominate, while at a pH above the pKa, the neutral, less soluble amine form will be the major species. chegg.com
The presence of the vinyl group at the para position is expected to have a minor influence on the basicity of the nitrogen atom compared to the dominant effects of the phenyl ring and the N-methyl group. Electron-donating groups on the ring generally increase basicity, while electron-withdrawing groups decrease it. ncert.nic.inlibretexts.org
| Compound | pKb | pKa of Conjugate Acid | Relative Basicity |
|---|---|---|---|
| Ammonia | 4.75 | 9.25 | Reference |
| Aniline | 9.38 | 4.62 | Weaker |
| N-Methylaniline | 9.30 ncert.nic.in | 4.70 | Slightly Stronger than Aniline |
| N,N-Dimethylaniline | 8.92 ncert.nic.in | 5.08 | Stronger than N-Methylaniline |
| Cyclohexylamine | 3.34 | 10.66 | Much Stronger (Aliphatic) |
Coordination Chemistry with Metal Centers (Ligand Design)
This compound possesses multiple sites for coordination with metal centers, making it a versatile ligand in organometallic chemistry. The primary coordination sites are the nitrogen atom of the N-methylamino group and the π-system of the vinyl group. This dual functionality allows it to act as either a monodentate or a bidentate ligand, depending on the metal center, its oxidation state, and the reaction conditions.
The nitrogen lone pair of the aniline derivative can coordinate to a metal center, a common feature for amine ligands. However, the design of ligands often focuses on enhancing coordination potential. For instance, functionalization with electron-withdrawing groups can increase the acidity of the N-H proton in related primary or secondary amines, improving coordination through anionic N-donors researchgate.net. While this compound is a tertiary amine, the principles of tuning the electronic environment of the donor atom are applicable.
The vinyl group offers another coordination mode through its π-electrons, similar to other olefin ligands. This is particularly relevant in the formation of platinum-vinylamine complexes, which have been studied for their catalytic activity mdpi.com. In such complexes, the vinyl group can coordinate to the metal, and this interaction can be modulated by other factors, such as the presence of co-ligands or other metal promoters mdpi.com. The ability of this compound to chelate a single metal center using both the nitrogen atom and the vinyl group could lead to the formation of stable five-membered metallacycles, a desirable feature in catalyst design for enhancing stability and influencing selectivity researchgate.net. The design and synthesis of ligands are crucial for developing new catalysts and materials researchgate.net.
The interplay between the metal and the ligand environment is paramount in determining the reactivity and selectivity of the resulting complex researchgate.net. The specific combination of a soft π-system (vinyl group) and a harder N-donor site allows this compound to coordinate with a range of transition metals, leading to potential applications in catalysis, such as hydrosilylation or cross-coupling reactions mdpi.com.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Coordinating Atom/Group | Description | Potential Metal Partners |
|---|---|---|---|
| N-Monodentate | Nitrogen | The lone pair on the nitrogen atom coordinates to the metal center. | Lewis acidic metals (e.g., Ti, Al) |
| π-Olefin Monodentate | Vinyl Group (C=C) | The π-bond of the vinyl group coordinates to the metal center. | Late transition metals (e.g., Pd, Pt, Rh) |
| N,π-Bidentate (Chelating) | Nitrogen and Vinyl Group | Both the nitrogen atom and the vinyl group coordinate to the same metal center, forming a stable chelate ring. | Palladium (Pd), Platinum (Pt), Copper (Cu) |
Aromatic Ring Functionalization
The aromatic ring of this compound is activated towards electrophilic substitution and can be strategically functionalized using various modern synthetic methodologies.
The N-methylamino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, strongly directing incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com Since the para position is occupied by the vinyl group, substitution is predominantly directed to the ortho positions (C3 and C5) relative to the N-methylamino group. The N-methylamino group stabilizes the cationic intermediate (arenium ion or sigma complex) formed during the reaction through resonance, significantly increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgchemistrysteps.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) typically proceeds rapidly, even without a Lewis acid catalyst, to yield 3,5-dihalo-N-methyl-4-vinylaniline. To achieve monosubstitution, the activating effect of the amino group can be tempered by converting it into an amide, which is less activating due to the delocalization of the nitrogen lone pair into the carbonyl group. chemistrysteps.com
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is strongly deactivating and a meta-director, leading to a mixture of products and potential oxidation of the ring. byjus.comchemistrysteps.com
Sulfonation: Reaction with fuming sulfuric acid leads to the formation of the corresponding sulfonic acid. Similar to nitration, the reaction proceeds via the anilinium ion, which directs the sulfonation. byjus.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Major Product(s) | Comments |
|---|---|---|---|
| Bromination | Br₂ in a non-polar solvent | 3,5-Dibromo-N-methyl-4-vinylaniline | The N-methylamino group is highly activating, leading to polysubstitution. |
| Nitration | HNO₃, H₂SO₄ | Mixture of isomers and oxidation products | Protonation of the amine group forms a deactivating, meta-directing anilinium ion. |
| Sulfonation | Fuming H₂SO₄ | 2-(Methylamino)-5-vinylbenzenesulfonic acid | Reaction proceeds on the protonated anilinium ion. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not effective | The amino group complexes with the Lewis acid catalyst, deactivating the ring. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not effective | The amino group complexes with the Lewis acid catalyst, deactivating the ring. |
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby ortho proton by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a wide range of electrophiles. wikipedia.orgorganic-chemistry.org
The N-methylamino group in this compound can function as a DMG. The heteroatom (nitrogen) coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium), positioning the base to abstract a proton from the adjacent C3 or C5 position. wikipedia.orgbaranlab.org This process creates a lithiated intermediate with high regioselectivity, which can then be quenched with an electrophile to introduce a substituent specifically at the ortho position. This method offers a significant advantage over classical electrophilic aromatic substitution, which is governed by the inherent electronic effects of the substituents. wikipedia.org
Table 3: Examples of Functionalization via Directed Ortho-Metalation
| Electrophile | Reagent Example | Product Structure |
|---|---|---|
| Carbon Dioxide | CO₂ (gas or dry ice) | 3-Carboxy-N-methyl-4-vinylaniline |
| Aldehydes/Ketones | (CH₃)₂CO (Acetone) | 3-(1-Hydroxy-1-methylethyl)-N-methyl-4-vinylaniline |
| Alkyl Halides | CH₃I (Methyl iodide) | 3-Methyl-N-methyl-4-vinylaniline |
| Silyl Halides | (CH₃)₃SiCl (TMS-Cl) | 3-(Trimethylsilyl)-N-methyl-4-vinylaniline |
| Iodine | I₂ | 3-Iodo-N-methyl-4-vinylaniline |
Halogenated derivatives of this compound, synthesized via methods like electrophilic halogenation or directed ortho-metalation followed by quenching with a halogen source, are valuable precursors for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester) in the presence of a base. wikipedia.orglibretexts.org A 3-bromo or 3-iodo derivative of this compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids to form biaryl structures or extend conjugation. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org A halogenated this compound can be coupled with primary or secondary amines to synthesize more complex aniline derivatives. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orgrug.nl
Table 4: Cross-Coupling Reactions of 3-Bromo-N-methyl-4-vinylaniline
| Reaction Name | Coupling Partner | Typical Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | C(aryl)-C(aryl) bond formation |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene | C(aryl)-N bond formation |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | C(aryl)-C(vinyl) bond formation |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(aryl)-C(alkynyl) bond formation |
Electrochemical Behavior and Redox Chemistry
The electrochemical behavior of this compound is primarily dictated by the N-methylaniline moiety, which is susceptible to oxidation. The one-electron oxidation of substituted anilines typically forms a radical cation as the initial intermediate. umn.eduacs.org The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring.
The presence of the electron-donating N-methyl group facilitates the removal of an electron, lowering the oxidation potential compared to unsubstituted aniline. nih.gov The vinyl group, being a conjugated system, can also influence the electronic structure and may further stabilize the resulting radical cation through delocalization.
The initial oxidation occurs at the nitrogen atom, generating a cation radical. This highly reactive intermediate can undergo several subsequent reactions, including:
Dimerization: Two radical cations can couple to form various dimeric products. For N-methylanilines, the formation of N,N'-dimethyl-N,N'-diphenylhydrazine through N-N coupling is a known pathway. researchgate.net
Polymerization: The radical cation can initiate polymerization, either through the vinyl group or by coupling of the aromatic rings, leading to the formation of conductive polymers.
Reaction with Nucleophiles: In aqueous media, the radical cation can react with water or other nucleophiles present in the solution.
The redox potential is a key parameter in understanding the electrochemical behavior and is strongly correlated with the electronic properties of the substituents. nih.gov A good correlation often exists between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral molecule. umn.edu
Table 5: Conceptual Redox Properties of Substituted Anilines
| Compound | Key Substituents | Expected Relative Oxidation Potential (E½) | Reasoning |
|---|---|---|---|
| Aniline | -NH₂ | Baseline | Reference compound. |
| N-Methylaniline | -NHCH₃ | Lower than Aniline | The methyl group is electron-donating, destabilizing the neutral molecule relative to the radical cation. |
| This compound | -NHCH₃, -CH=CH₂ | Lower than N-Methylaniline | The vinyl group provides extended conjugation, which can stabilize the resulting radical cation. |
| 4-Nitro-N-methylaniline | -NHCH₃, -NO₂ | Higher than N-Methylaniline | The nitro group is strongly electron-withdrawing, making the removal of an electron more difficult. |
Theoretical and Computational Investigations of N Methyl 4 Vinylaniline
Quantum Chemical Studies
Quantum chemical studies employ methods like Density Functional Theory (DFT) and ab initio calculations to solve the electronic Schrödinger equation, providing fundamental information about molecular structure and properties.
The electronic character of N-Methyl-4-vinylaniline is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are crucial for determining the molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and the energy required for electronic excitation. wikipedia.org
In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the N-methylamino group. The LUMO is likely distributed over the vinyl group and the aromatic ring, which constitute the π-conjugated system capable of accepting electrons. Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly used to calculate these orbital energies. researchgate.net For substituted anilines, the nature and position of substituents significantly influence the HOMO-LUMO gap; electron-donating groups tend to raise the HOMO energy and decrease the gap, enhancing reactivity. researchgate.netthaiscience.info
Illustrative Data for Electronic Properties of this compound Disclaimer: The following data are illustrative, based on theoretical principles and data from analogous compounds, as direct computational studies on this compound are not extensively available in the cited literature. Calculations are hypothetically performed at the B3LYP/6-311++G(d,p) level.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -5.15 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | 4.17 | Indicates kinetic stability and electronic transition energy. |
| Ionization Potential (I) | 5.15 | Estimated as -EHOMO via Koopman's theorem. |
| Electron Affinity (A) | 0.98 | Estimated as -ELUMO via Koopman's theorem. |
The three-dimensional structure and flexibility of this compound are defined by the rotation around key single bonds, specifically the C(aryl)-N bond, the N-CH₃ bond, and the C(aryl)-C(vinyl) bond. Computational studies can map the potential energy surface (PES) by systematically rotating these bonds to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com
The torsional barrier for the N-methyl group rotation is typically low, though it can be influenced by steric interactions. The rotation of the vinyl group relative to the aromatic ring is of particular interest as it affects the extent of π-conjugation. A planar conformation, where the vinyl group is coplanar with the benzene (B151609) ring, maximizes conjugation and is often the lowest energy state, though non-planar minima can exist. The barrier to this rotation provides insight into the molecule's structural rigidity. Methods like relaxed PES scans using DFT are effective for determining these conformational profiles and barriers. mdpi.comrsc.org
Illustrative Data for Torsional Barriers of this compound Disclaimer: The following data are hypothetical and serve to illustrate typical results from computational conformational analysis.
| Rotational Axis | Torsional Angle (Degrees) | Relative Energy (kcal/mol) | Description |
| C(aryl)-N(methyl) | 0 / 180 | 0.0 | Stable conformer (pyramidal nitrogen) |
| C(aryl)-N(methyl) | 90 / 270 | ~3.5 | Rotational barrier (transition state) |
| C(aryl)-C(vinyl) | 0 / 180 | 0.0 | Most stable planar conformer |
| C(aryl)-C(vinyl) | 90 / 270 | ~5.0 | Rotational barrier (disrupted π-conjugation) |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of energy with respect to atomic positions, computational methods can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net DFT calculations, often employing the B3LYP functional, have shown good agreement with experimental data for aniline derivatives. researchgate.net
For this compound, key vibrational modes would include the N-H stretching (if a secondary amine is considered, though the name implies a tertiary amine with a methyl group), C-H stretching of the aromatic, vinyl, and methyl groups, the C=C stretching of the vinyl and aromatic groups, and the C-N stretching mode. Comparing the computed spectrum with experimental FT-IR and FT-Raman data allows for a precise assignment of each spectral band to a specific molecular motion. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies. researchgate.net
Illustrative Data for Principal Vibrational Frequencies of this compound Disclaimer: Frequencies are illustrative, based on known ranges for similar functional groups from studies on related aniline compounds.
| Vibrational Mode | Functional Group | Expected Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | C-H (Aryl) | 3050-3150 | Aromatic C-H stretching |
| ν(C-H) vinyl | =C-H (Vinyl) | 3010-3090 | Vinylic C-H stretching |
| ν(C-H) methyl | -CH₃ | 2900-3000 | Methyl C-H symmetric/asymmetric stretching |
| ν(C=C) vinyl | C=C (Vinyl) | 1620-1640 | Vinyl group C=C stretching |
| ν(C=C) aromatic | C=C (Aryl) | 1580-1610 | Aromatic ring stretching |
| δ(CH₂) wag | =CH₂ (Vinyl) | 910-990 | Out-of-plane wagging of vinyl CH₂ |
| ν(C-N) | C(aryl)-N | 1250-1350 | Aryl-Nitrogen stretching |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for mapping the detailed mechanisms of chemical reactions, including synthesis and polymerization. It allows for the characterization of short-lived species like transition states and provides kinetic and thermodynamic data that are often difficult to measure experimentally.
Any chemical reaction proceeds from reactants to products via a high-energy transition state (TS). A TS is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. mdpi.com Computationally locating and characterizing the TS is fundamental to understanding a reaction's mechanism and predicting its rate. A key feature of a calculated TS structure is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
For a potential synthesis of this compound, such as the N-methylation of 4-vinylaniline (B72439), computational modeling could identify the transition state for the nucleophilic attack of the amine on a methylating agent. The geometry of the TS would reveal the bond-forming and bond-breaking distances, while its energy relative to the reactants would determine the activation energy of the reaction. Methods such as M06-2X or CCSD(T) are often employed for accurate barrier height calculations. mdpi.com
Illustrative Data for a Hypothetical Transition State (N-methylation of 4-vinylaniline) Disclaimer: The data are hypothetical to illustrate the output of a transition state calculation.
| Parameter | Value | Description |
| Reaction | 4-vinylaniline + CH₃I → [TS]‡ → this compound + HI | SN2 N-methylation |
| Activation Energy (Ea) | 20.5 kcal/mol | Energy barrier for the reaction. |
| Imaginary Frequency | -450 cm⁻¹ | Vibrational mode corresponding to the reaction coordinate. |
| Key TS Bond Distances | N---C = 2.1 Å; C---I = 2.4 Å | Partially formed N-C bond and partially broken C-I bond. |
This compound can potentially undergo polymerization through its vinyl group. Computational modeling can elucidate the mechanism (e.g., radical, cationic) and provide key kinetic and thermodynamic parameters for the initiation, propagation, and termination steps.
By calculating the energies of the monomer, the growing polymer radical (or cation), and the transition state for the addition of a new monomer unit, the activation energy (Ea) for the propagation step can be determined. The enthalpy of polymerization (ΔHpoly) can be calculated from the energy difference between the polymer and the monomer units, indicating whether the process is exothermic or endothermic. Gibbs free energy of polymerization (ΔGpoly) determines the spontaneity of the process. These parameters are crucial for understanding polymerizability and controlling the reaction conditions. scribd.comdiva-portal.org
Illustrative Kinetic and Thermodynamic Data for Radical Polymerization of this compound Disclaimer: The following data are illustrative and based on general principles of vinyl polymerization computational studies.
| Parameter | Calculated Value | Significance in Polymerization |
| Kinetics | ||
| Propagation Ea | ~7 kcal/mol | Activation energy for the chain growth step. |
| Pre-exponential Factor (A) | ~107 L·mol⁻¹·s⁻¹ | Frequency of successful monomer addition collisions. |
| Thermodynamics | ||
| Enthalpy of Polymerization (ΔHpoly) | -19 kcal/mol | Indicates a strongly exothermic process. |
| Gibbs Free Energy of Polymerization (ΔGpoly) | -12 kcal/mol | Indicates a spontaneous polymerization process under standard conditions. |
Catalyst-Substrate Interactions in Catalytic Reactions
Computational studies, particularly those employing Density Functional Theory (DFT), offer significant insights into the interactions between this compound and various catalysts. These investigations are crucial for understanding reaction mechanisms, predicting selectivity, and designing more efficient catalytic systems.
Furthermore, computational models can explore the role of additives and oxidants, such as Ag+, which can accelerate the reductive elimination step and act as a catalytic promoter. researchgate.net By modeling the interaction of this compound with the catalyst's active site, researchers can predict how changes to the ligand environment of the metal catalyst, such as in α-diimine nickel catalysts used for ethylene (B1197577) copolymerization with vinylalkoxysilanes, could impact catalytic activity and selectivity. mdpi.com
Carbocatalysis offers a metal-free alternative for reactions involving vinyl anilines. Mechanistic studies on the cascade synthesis of polysubstituted quinolines from 2-vinyl anilines have shown that both acidic and quinoidic groups on oxidized activated carbon are integral to the catalytic process. units.it Computational modeling of this compound in such a system could clarify the roles of these functional groups in the condensation, electrocyclization, and dehydrogenation steps.
Interactive Data Table: Hypothetical DFT Calculation Results for Catalyst-Substrate Interaction
| Catalyst System | Interaction Energy (kcal/mol) | Key Interacting Atoms | Transition State Barrier (kcal/mol) |
| Rh(III) Complex | -15.2 | N, C=C (vinyl) | 22.5 |
| Ni(II)-diimine | -12.8 | N, C=C (vinyl) | 19.8 |
| Oxidized Activated Carbon | -8.5 | N, H (amine) | 15.3 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational results for this compound were not available in the searched literature.
Molecular Dynamics Simulations
Solvation Effects on Reactivity
Molecular dynamics (MD) simulations are a powerful tool to understand how the solvent environment influences the reactivity of this compound. By simulating the molecule in an explicit solvent box, MD can provide insights into the structure of the solvation shell, the dynamics of solvent molecules around the solute, and the free energy of solvation. These factors can significantly impact reaction rates and equilibria.
For instance, in a polar protic solvent like methanol (B129727), hydrogen bonding between the solvent and the nitrogen atom of this compound can stabilize the ground state and transition states of reactions differently. MD simulations can quantify the extent and lifetime of these hydrogen bonds. In nonpolar solvents, weaker van der Waals interactions would dominate, leading to different conformational preferences and reactivity.
The Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between a polymer and a solvent or another polymer, can be calculated from MD simulations. researchgate.net This parameter is crucial for predicting the miscibility of polymers derived from this compound with other polymers and solvents. researchgate.net
Polymer Chain Dynamics (if this compound is part of polymer)
When this compound is incorporated into a polymer chain, such as poly(this compound), MD simulations can be employed to study the dynamics and material properties of the resulting polymer. These simulations can model the behavior of polymer chains in the melt or in solution, providing information on chain conformation, entanglement, and diffusion. youtube.com
Key properties that can be investigated include the radius of gyration, which describes the size and shape of the polymer coil, and the mean square displacement, which relates to the polymer's diffusion coefficient. youtube.com For long polymer chains, entanglements play a crucial role in the viscoelastic properties of the material, and MD simulations can help to understand these complex interactions. youtube.com
Furthermore, MD simulations are used to predict macroscopic properties like the glass transition temperature (Tg), which is a critical parameter for determining the application range of a polymeric material. mdpi.com By simulating the cooling of a polymer melt, the change in density and mobility of the polymer chains can be monitored to identify the Tg.
Prediction of Spectroscopic Signatures
Computational NMR Spectroscopy
Computational methods, particularly DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules, which can be invaluable for structure elucidation and assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.
For this compound, theoretical calculations can predict the 1H and 13C chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure. The calculations can also help to resolve ambiguities in the assignment of complex spectra, especially in the aromatic region where the signals of the phenyl ring protons can overlap. The influence of the N-methyl and 4-vinyl substituents on the chemical shifts of the aromatic protons and carbons can be systematically studied through computation.
Interactive Data Table: Predicted vs. Experimental Chemical Shifts for a Similar Molecule (Aniline)
| Atom | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |
| C1-H | - | - | 146.7 | 146.7 |
| C2/C6-H | 6.77 | 6.78 | 115.1 | 115.2 |
| C3/C5-H | 7.18 | 7.18 | 129.3 | 129.3 |
| C4-H | 6.67 | 6.68 | 118.5 | 118.6 |
| N-H | 3.46 | 3.55 | - | - |
Computational UV-Vis and IR Spectroscopy
Theoretical calculations are also instrumental in predicting and interpreting Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information about the excitation energies and oscillator strengths of the transitions. For this compound, TD-DFT can predict the λmax values and help to assign the electronic transitions, such as π→π* transitions within the aromatic ring and vinyl group.
The vibrational frequencies and intensities of a molecule can be calculated using DFT, which allows for the prediction of its IR spectrum. By comparing the computed spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule, such as N-H stretching, C=C stretching of the vinyl group, and aromatic ring vibrations. This comparison is aided by scaling the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. researchgate.net
Computational spectroscopy can be particularly useful for studying the effects of substitution on the spectral properties of aniline derivatives. For example, the position of the N-H and C=C stretching frequencies in the IR spectrum of this compound will be influenced by the electronic effects of the methyl and vinyl groups.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment of atoms within a molecule. It is indispensable for confirming structures, studying reaction kinetics, and analyzing dynamic processes.
Proton (¹H) NMR is a fundamental tool for the real-time monitoring of chemical reactions and the detailed assignment of molecular structures. magritek.com
Reaction Progress Monitoring: By acquiring ¹H NMR spectra at regular intervals, chemists can track the consumption of reactants and the formation of products. asahilab.co.jpmagritek.com For instance, in a synthesis of N-Methyl-4-vinylaniline, one could monitor the disappearance of signals corresponding to a starting material (e.g., 4-vinylaniline) and the concurrent appearance of signals characteristic of the N-methylated product. The integration of these signals provides quantitative data on the reaction's progress, allowing for the determination of endpoints, identification of intermediates, and calculation of kinetic parameters. magritek.comnih.gov Benchtop NMR spectrometers have made this on-line monitoring more accessible, allowing for real-time analysis directly in the laboratory fume hood. magritek.commagritek.com
Complex Structural Assignment: The ¹H NMR spectrum of this compound provides a unique fingerprint of its structure. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for assignment.
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom is expected. Based on data from similar N-methylated aniline (B41778) compounds, this signal typically appears in the δ 2.8-3.0 ppm region. rsc.orgrsc.org
Vinyl Protons: The three protons of the vinyl group (–CH=CH₂) form a complex splitting pattern (an AMX or ABX system). This typically includes a doublet of doublets for the proton on the carbon attached to the ring (δ ~6.6-6.8 ppm) and two distinct signals for the terminal geminal protons (δ ~5.2-5.8 ppm).
Aromatic Protons: The four protons on the benzene (B151609) ring, being in a para-substituted pattern, appear as two distinct doublets (an AA'BB' system), characteristic of protons on symmetrically substituted rings. Their chemical shifts are influenced by the electron-donating N-methylamino group and the vinyl group.
The following interactive table outlines the predicted ¹H NMR spectral data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 2.8 - 3.0 | Singlet (s) | 3H |
| =CH₂ (geminal, trans) | 5.6 - 5.8 | Doublet (d) | 1H |
| =CH₂ (geminal, cis) | 5.2 - 5.4 | Doublet (d) | 1H |
| -CH= (vinylic) | 6.6 - 6.8 | Doublet of Doublets (dd) | 1H |
| Aromatic Protons (ortho to -N(CH₃)) | 6.6 - 6.8 | Doublet (d) | 2H |
| Aromatic Protons (ortho to -CH=CH₂) | 7.2 - 7.4 | Doublet (d) | 2H |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and spectrometer frequency.
While ¹H NMR provides information about the proton framework, ¹³C NMR and various two-dimensional (2D) NMR techniques are essential for confirming the carbon skeleton and achieving complete, unambiguous structural assignment. core.ac.ukslideshare.net
¹³C NMR Spectroscopy: A broadband-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts indicate the electronic environment of each carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgvanderbilt.edu
2D NMR Techniques: For complex molecules, 2D NMR experiments are crucial for establishing connectivity. harvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the vinyl protons and between the adjacent aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of a proton signal to its attached carbon signal. core.ac.uk
Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes or rotations around single bonds. d-nb.info In N-alkylanilines, the rotation around the C(aromatic)–N bond can be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring.
At room temperature, this rotation is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, at low temperatures, this rotation can be slowed significantly. researchgate.net For this compound, this would lead to the non-equivalence of the two aromatic carbons ortho to the nitrogen and the two meta carbons. By analyzing the changes in the NMR line shape as a function of temperature (from distinct signals at low temperature to a coalesced, averaged signal at higher temperatures), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.netmdpi.com These studies provide critical information about the molecule's conformational stability and dynamics.
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. vanderbilt.edu
High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to within 5 parts per million). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. pnnl.gov For this compound, the molecular formula is C₉H₁₁N. HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This confirmation is a critical step in characterizing a newly synthesized compound.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Nominal Mass | 133 amu |
| Exact Mass (Monoisotopic) | 133.08915 Da |
HRMS can experimentally verify the exact mass to several decimal places, confirming the C₉H₁₁N formula.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for identifying compounds within complex mixtures or for understanding reaction pathways by analyzing derivatives. d-nb.inforesearchgate.net In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. fu-berlin.de
The fragmentation pattern of the this compound molecular ion (M⁺˙ at m/z 133) would provide a structural fingerprint. Based on the fragmentation of similar molecules like N-methylaniline, characteristic fragmentation pathways can be predicted. massbank.eunist.gov
Predicted Fragmentation Pattern:
Loss of a methyl radical (•CH₃): A primary fragmentation would likely be the loss of the N-methyl group, leading to a prominent fragment ion at m/z 118 [M-15]⁺.
Loss of H•: Loss of a hydrogen atom from the molecular ion could produce a fragment at m/z 132.
Ring fragmentation: Cleavage of the aromatic ring can also occur, though it is often less prominent than the loss of substituents.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
| 133 | 118 | •CH₃ (15 Da) |
| 133 | 132 | •H (1 Da) |
| 133 | 106 | HCN (27 Da) |
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatographic methods are indispensable for the analysis of both the this compound monomer and its polymeric derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase, allowing for detailed characterization.
Size Exclusion Chromatography (SEC) for Polymeric Products
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized liquid chromatographic technique used to determine the molecular weight distribution of polymers. In SEC, a solution of the polymer, such as poly(this compound), is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. This separation by hydrodynamic volume allows for the calculation of key molecular weight averages (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
While SEC is a standard and vital technique for polymer characterization, specific research findings detailing the SEC analysis of poly(this compound), including eluent systems, column types, and resulting molecular weight data, are not extensively documented in publicly available scientific literature.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for monitoring the progress of polymerization reactions and assessing the purity of the this compound monomer.
Gas Chromatography (GC): GC is highly effective for analyzing volatile and thermally stable compounds. A sample containing this compound is vaporized and swept by a carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. By tracking the disappearance of the monomer peak over time, the rate of polymerization can be determined. It is also used to quantify residual monomer in the final polymer product and identify any volatile impurities. GC methods, often coupled with mass spectrometry (GC-MS), are well-established for the analysis of various methylaniline compounds. google.com For instance, GC-MS has been optimized for detecting N-methylaniline in various matrices, demonstrating the suitability of the technique for this class of compounds. sincerechemical.comchromatographytoday.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. For this compound, reverse-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. HPLC is ideal for assessing monomer purity by separating it from non-volatile impurities or side products. It can also monitor reaction kinetics, particularly in polymerization methods where taking liquid samples from the reaction mixture is feasible. Although general HPLC methods for aniline derivatives are common, specific, detailed protocols and validation data for the purity assessment of this compound are not widely published. d-nb.infosielc.com
| Technique | Application for this compound | Information Obtained |
| GC | Reaction monitoring, purity analysis of monomer | Monomer consumption rate, volatile impurity profile, residual monomer content |
| HPLC | Purity analysis of monomer, reaction monitoring | Non-volatile impurity profile, monomer concentration |
| SEC | Characterization of polymeric products | Molecular weight averages (Mn, Mw), polydispersity index (PDI) |
Thermal Analysis for Polymerization and Stability Studies
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. For poly(this compound), these methods provide critical insights into its thermal stability, phase transitions, and the energetics of its formation.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Energetics
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For polymers, DSC is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com The glass transition temperature is particularly important as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC can also be used to study the heat of polymerization (enthalpy) by measuring the heat released during the curing or polymerization process.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com This technique is essential for determining the thermal stability of a polymer, identifying its decomposition temperature, and studying the kinetics of its degradation. mdpi.com A TGA curve plots mass percentage against temperature, revealing the temperature ranges in which the polymer is stable and the distinct stages of its decomposition. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.
Studies on the thermal degradation of the related polymer, poly(N-methylaniline), indicate that decomposition involves multiple steps, including the loss of dopant ions and water, degradation of oligomers, and eventual breakdown of the main polymer chain at higher temperatures. researchgate.net However, a detailed TGA profile and specific decomposition pathway analysis for poly(this compound) have not been extensively reported.
X-ray Diffraction and Advanced Crystallography
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. libretexts.org When a beam of X-rays strikes a crystalline material, it is diffracted into specific directions, creating a unique diffraction pattern. libretexts.org This pattern of angles and intensities can be used to deduce the three-dimensional arrangement of atoms within the crystal lattice. libretexts.org
For a small molecule like the this compound monomer, single-crystal X-ray diffraction could be used to determine its precise molecular geometry, bond lengths, and bond angles, provided a suitable single crystal can be grown. For the resulting polymer, poly(this compound), XRD is used to assess its degree of crystallinity. Polymers can range from fully amorphous (lacking long-range order) to semi-crystalline (containing both ordered crystalline regions and disordered amorphous regions). The XRD pattern of an amorphous polymer shows broad, diffuse halos, whereas a semi-crystalline polymer exhibits sharp diffraction peaks superimposed on the amorphous background.
Despite the power of this technique, specific crystallographic data, such as the crystal structure of the this compound monomer or the degree of crystallinity of its polymer, are not currently available in published research. Studies on related aniline derivatives have utilized X-ray crystallography to analyze their molecular shapes and intermolecular interactions. researchgate.net
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules in a crystalline state. springernature.comyoutube.com This method involves directing a beam of X-rays onto a single, highly ordered crystal of the target compound. The crystal lattice diffracts the X-rays in a unique pattern of spots, and by analyzing the position and intensity of these spots, a detailed model of the electron density, and thus the atomic arrangement, can be constructed. youtube.com
For this compound, a successful SC-XRD analysis would yield precise data on:
Molecular Geometry: Exact bond lengths, bond angles, and torsional angles within the molecule. This would confirm the planarity of the aniline ring and the orientation of the N-methyl and vinyl substituents.
Conformation: The preferred spatial arrangement of the molecule in the solid state.
Supramolecular Assembly: The packing of individual molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces and potential weak C-H···π interactions.
Understanding these structural details is crucial as the solid-state packing can significantly influence the reactivity and the mechanism of solid-state polymerization. The determination of crystal structure is of fundamental importance for a thorough understanding of a material's properties. ub.edu
Powder X-ray Diffraction for Polymeric Materials Morphology
While single-crystal XRD is ideal for small molecules, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk structure of polymeric materials, which are often semi-crystalline or amorphous. researchgate.net Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
For poly(this compound), PXRD is used to:
Distinguish between Crystalline and Amorphous States: Highly crystalline polymers produce sharp, well-defined Bragg diffraction peaks, whereas fully amorphous materials show only broad, diffuse halos. researchgate.netresearchgate.net
Determine the Degree of Crystallinity: The relative areas of the sharp peaks and the amorphous halo can be analyzed to quantify the percentage of the material that is crystalline.
Identify Structural Changes: The technique is highly sensitive to changes induced by processing, thermal history, or chemical treatments like doping. researchgate.net For instance, the diffraction pattern of the insulating base form of a polyaniline derivative can be nearly amorphous, while doping with an acid can induce partial crystallinity, leading to the emergence of distinct diffraction peaks. dtic.mil This indicates a more ordered arrangement of the polymer chains.
The table below illustrates hypothetical PXRD data for poly(this compound), drawing an analogy with related polyaniline systems where doping induces ordering. dtic.mil
| Polymer Form | Diffraction Feature | Approximate 2θ (degrees) | Interpretation |
|---|---|---|---|
| Amorphous Base Form (Insulating) | Broad Halo | 15-25 | Disordered, random arrangement of polymer chains. |
| Partially Crystalline Salt Form (Conducting) | Sharp Peak 1 | ~9.0 | Ordered packing along one crystal axis. |
| Partially Crystalline Salt Form (Conducting) | Sharp Peak 2 | ~19.0 | Inter-chain spacing in ordered regions. |
| Partially Crystalline Salt Form (Conducting) | Broad Underlying Halo | 15-25 | Remaining amorphous fraction of the polymer. |
Infrared (IR) and Raman Spectroscopy for Functional Group Changes
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the energy levels of molecular vibrations. researchgate.netmetrohm.com They are exceptionally useful for identifying functional groups and monitoring chemical changes during a reaction, such as the polymerization of this compound. kpi.ua
Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the dipole moment.
Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). kpi.ua Vibrations that cause a change in the molecule's polarizability are Raman-active.
During the polymerization of this compound, these techniques can track the conversion of the monomer into the polymer by observing the disappearance of vibrational modes associated with the vinyl group and the appearance of new modes or shifts in existing ones in the polymer backbone.
The following table details the key vibrational bands that would be monitored.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in Monomer | Change Upon Polymerization |
|---|---|---|---|
| C=C (Vinyl) | Stretching | ~1630 | Peak disappears as the double bond is consumed. |
| =C-H (Vinyl) | Out-of-plane bend | ~990 and ~910 | Peaks disappear. |
| Aromatic Ring | C=C Stretching | ~1600 and ~1510 | Peaks remain but may shift slightly due to changes in conjugation and substitution. |
| C-N | Stretching | ~1350 | Position and intensity may change, reflecting the new polymeric environment. |
| N-CH₃ | Deformation | ~1450 | Peak remains, serving as an internal reference. |
UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org This technique is particularly useful for studying molecules with conjugated π-systems, such as this compound and its polymer.
In the context of this compound, UV-Vis spectroscopy is applied to:
Characterize Electronic Structure: The monomer exhibits π → π* electronic transitions within the phenyl ring and vinyl group, resulting in characteristic absorption bands in the UV region.
Monitor Polymerization: As polymerization proceeds, the extent of π-conjugation increases along the polymer backbone. This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the polymer absorbs light at longer wavelengths (a bathochromic or red shift) compared to the monomer.
Study Reaction Kinetics: The course of polymerization can be followed by monitoring the increase in absorbance at a wavelength where the polymer absorbs strongly but the monomer does not. scribd.com By measuring this change over time, the rate of polymerization (Rp) can be determined under various conditions (e.g., different monomer or initiator concentrations). scribd.com
The table below outlines the expected electronic transitions and their corresponding maximum absorbance wavelengths (λmax).
| Species | Electronic Transition | Expected λmax (nm) | Notes |
|---|---|---|---|
| This compound (Monomer) | π → π* (Phenyl ring) | ~250-300 | Absorption characteristic of the aniline chromophore. |
| Cation Radical Intermediate | Various | ~400-450 | Transient species formed during the initial oxidation step of polymerization. scribd.com |
| Poly(this compound) | π → π* (Conjugated backbone) | > 600 | The extended conjugation in the polymer backbone leads to a significant red shift into the visible region. scribd.com |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable for studying the redox properties of this compound and for its electropolymerization. CV involves scanning the potential of an electrode in a solution of the electroactive species and measuring the resulting current.
Applications of CV for this compound include:
Determining Oxidation Potential: A CV scan will reveal the potential at which the monomer is oxidized, typically to a reactive radical cation. This is the first step in electropolymerization. srce.hr
Electropolymerization and Film Growth: By repeatedly cycling the potential, a conductive polymer film can be deposited onto the electrode surface. With each successive cycle, the current of the redox peaks corresponding to the polymer will increase, indicating film growth. researchgate.net
Characterizing the Polymer Film: Once formed, the electrochemical behavior of the poly(this compound) film can be studied. The CV of the film shows characteristic anodic and cathodic peaks corresponding to its oxidation and reduction (doping and dedoping processes). The peak separation and scan rate dependence provide information on the electron transfer kinetics and stability of the polymer. researchgate.net
The following table summarizes key parameters obtained from a typical cyclic voltammetry experiment for the electropolymerization of an aniline derivative.
| Process | CV Feature | Potential (vs. reference electrode) | Interpretation |
|---|---|---|---|
| Monomer Oxidation (1st Scan) | Irreversible Anodic Peak (Epa) | ~ +0.8 to +1.0 V | Oxidation of this compound to its radical cation, initiating polymerization. srce.hr |
| Polymer Redox Switching (Subsequent Scans) | Reversible Anodic Peak (Epa) | ~ +0.2 to +0.4 V | Oxidation (doping) of the neutral polymer film to its conductive, oxidized state. |
| Polymer Redox Switching (Subsequent Scans) | Reversible Cathodic Peak (Epc) | ~ +0.1 to +0.3 V | Reduction (dedoping) of the oxidized polymer back to its neutral, insulating state. |
Applications and Future Directions in Chemical Research
N-Methyl-4-vinylaniline as a Monomer for Functional Polymer Development
The presence of the vinyl group in this compound allows it to act as a monomer in various polymerization reactions, leading to the creation of polymers with specific functionalities.
Redox-active polymers are a class of materials that can undergo reversible oxidation and reduction processes, making them suitable for applications such as energy storage. mdpi.com These polymers often contain redox-active moieties, which can be incorporated into the polymer backbone or as pendant groups. researchgate.net The N-methylaniline group in this compound provides this redox activity.
Polymers derived from this compound can be designed to have specific electrochemical properties. The synthesis of these polymers can be achieved through various methods, including step-by-step polymerization on electrode surfaces, which allows for precise control over the polymer structure. mdpi.com The resulting redox-active polymers can exhibit stable cycling performance and high charge storage capacities.
Research has demonstrated the synthesis of redox-active polymers with tunable properties. researchgate.net For instance, the incorporation of different functional groups can influence the redox potential and conductivity of the resulting polymer. researchgate.net
Table 1: Examples of Redox-Active Polymers and their Properties
| Polymer Type | Redox-Active Unit | Key Properties |
| Radical Polymers | TEMPO | High rate capability, excellent cycling stability. researchgate.net |
| Heteroaromatic-based Polymers | Phenothiazine | High discharge potentials. researchgate.net |
| Quinone-based Polymers | Anthraquinone | High specific capacities. researchgate.net |
| Imide-based Polymers | Naphthalenediimide | High specific capacities. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Stimuli-responsive polymers, also known as "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.orgsc.edu This behavior makes them attractive for a variety of applications. This compound can be copolymerized with other monomers to create stimuli-responsive materials.
For example, thermoresponsive polymers can be synthesized that exhibit a lower critical solution temperature (LCST), where the polymer is soluble below this temperature and insoluble above it. mdpi.comrsc.org The incorporation of this compound into such polymers can modulate their thermoresponsive behavior. researchgate.net The synthesis of these polymers can be achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and architecture. nih.gov
The properties of stimuli-responsive polymers can be tailored by adjusting the comonomer composition and the polymer's molecular structure. jchemrev.com
Table 2: Types of Stimuli-Responsive Polymers
| Stimulus | Polymer Examples |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAAm), Poly(N,N-diethylacrylamide) (PDEAAm). mdpi.comnih.gov |
| pH | Poly(acrylic acid) (PAA), Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). nih.gov |
| Light | Polymers containing azobenzene (B91143) or spiropyran moieties. |
This table is interactive. You can filter the data by typing in the search box below.
In bioconjugate chemistry, the goal is to chemically link biomolecules with other molecules to create novel functionalities. The vinyl group of this compound can participate in reactions that allow for its attachment to biomolecules.
One common strategy for bioconjugation is to target specific amino acid residues on proteins, such as cysteine. nih.gov The vinyl group of this compound and its derivatives can be engineered to react selectively with the thiol group of cysteine residues. For instance, vinyl sulfonamides, which are structurally related to this compound, have been used for cysteine-selective conjugation. researchgate.net
These chemical modifications are aimed at creating stable linkages between the polymer and the biomolecule, preserving the integrity of the protein. nih.gov The precise control over the site of modification is a key aspect of this field. nih.gov
Integration of this compound into Advanced Materials
The unique properties of this compound also make it a valuable component in the development of advanced materials beyond simple polymers.
Organic electronic materials are carbon-based materials that exhibit desirable electronic properties, such as conductivity. wikipedia.org These materials are of interest for applications in flexible and low-cost electronic devices. sigmaaldrich.com this compound can serve as a building block for the synthesis of organic semiconductors.
The synthesis of organic electronic materials often involves creating extended π-conjugated systems. researchgate.net The aromatic ring of this compound can be incorporated into larger conjugated structures. The nitrogen atom and the methyl group can influence the electronic properties of the resulting material. The vinyl group allows for polymerization or further chemical modification to create processable materials. wikipedia.org
The design and synthesis of organic semiconductors focus on controlling their molecular structure to achieve desired electronic properties. ktu.eduucl.ac.uk
Table 3: Classes of Organic Electronic Materials
| Material Class | Examples |
| Conductive Polymers | Polyaniline, Polythiophene, Polypyrrole. wikipedia.org |
| Small Molecules | Pentacene, Anthracene. |
| Fullerene Derivatives | PCBM. wikipedia.org |
This table is interactive. Click on a row to highlight it.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These assemblies can exhibit complex functions, such as molecular recognition.
The N-methylaniline moiety of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can drive the self-assembly of molecules into well-defined supramolecular structures. The vinyl group provides a handle for incorporating this building block into larger, more complex systems.
For example, this compound could be incorporated into polymers that are designed to recognize and bind to specific guest molecules. The recognition process would be governed by the complementary shapes and chemical properties of the host polymer and the guest molecule.
Emerging Research Avenues and Challenges
The unique combination of a polymerizable vinyl group and a reactive N-methylamino group makes this compound a promising monomer for the development of advanced functional polymers. However, realizing its full potential requires addressing several research challenges and exploring new scientific directions.
Current synthetic routes to this compound and its derivatives often rely on traditional organic chemistry methods that may not align with the principles of green chemistry. A significant research avenue is the development of more sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the use of mechanochemistry, such as a high-speed ball milling for Wittig olefination, which can proceed under solvent-free conditions and at ambient temperature, offering a greener alternative to solution-phase synthesis chemrxiv.org. Another area of exploration is the use of water as a solvent for N-alkylation reactions, which can eliminate the need for volatile organic solvents and expensive catalysts tandfonline.com. The selective N-alkylation of anilines using visible light as a catalyst is another eco-friendly approach that avoids the use of metals, bases, and ligands nih.gov.
The development of catalytic systems for the direct N-methylation of aniline (B41778) derivatives using sustainable methyl sources is also a key research direction. These green synthetic methods would not only make the production of this compound more environmentally friendly but could also provide access to a wider range of derivatives with novel properties.
Table 1: Comparison of Synthetic Methodologies for Aniline Derivatives
| Method | Key Features | Sustainability Aspects | Potential for this compound Synthesis |
| Traditional N-alkylation | Use of alkyl halides and strong bases in organic solvents. | Generates significant waste, uses hazardous reagents and solvents. | Established but less sustainable. |
| Mechanochemical Wittig Olefination chemrxiv.org | Solvent-free, ambient temperature reaction. | High atom economy, reduced energy consumption, no solvent waste. | Demonstrated for the synthesis of this compound. |
| N-alkylation in Water tandfonline.com | Uses water as a solvent, catalyst-free. | Eliminates volatile organic solvents, improves safety. | Potentially applicable for the N-alkylation step. |
| Visible-light-induced N-alkylation nih.gov | Metal-free, base-free, and ligand-free. | Uses a renewable energy source, avoids toxic catalysts. | A promising green alternative for the N-methylation step. |
To fully exploit the potential of this compound in advanced materials, precise control over the polymerization process is essential. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the ability to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions sigmaaldrich.comnih.gov.
The application of these techniques to substituted styrenes has been demonstrated, with the electronic nature of the substituent on the aromatic ring influencing the polymerization rate acs.orgcmu.edu. The electron-donating N-methylamino group in this compound is expected to affect the reactivity of the vinyl group and the stability of the propagating radical, posing both challenges and opportunities for achieving controlled polymerization.
Future research should focus on optimizing CRP conditions for this compound, including the choice of initiator, catalyst, and solvent, to achieve a "living" polymerization. The successful implementation of CRP would enable the synthesis of block copolymers, star polymers, and other complex architectures incorporating this compound units, leading to materials with novel and tunable properties.
The chemical versatility of the this compound structure allows for the design of a wide range of derivatives with tailored reactivity and functionality. By introducing additional substituents on the aromatic ring or modifying the N-methyl group, it is possible to fine-tune the electronic and steric properties of the monomer, thereby influencing its polymerization behavior and the properties of the resulting polymer.
For example, the synthesis of N-isopropyl-N-methyl-4-vinylaniline has been reported for its use in creating novel voltage-sensitive dyes escholarship.org. This demonstrates how targeted derivatization can lead to materials with specific and advanced functionalities. Future research could explore the introduction of electron-withdrawing or electron-donating groups to the aniline ring to systematically study their effect on the monomer's reactivity in polymerization and the electrochemical and optical properties of the corresponding polymers.
The development of a library of this compound derivatives would provide a platform for creating a new generation of functional polymers with applications in areas such as organic electronics, sensors, and biomaterials.
Table 2: Potential Derivatives of this compound and their Tuned Properties
| Derivative | Potential Modification | Expected Impact on Properties | Potential Applications |
| N-isopropyl-N-methyl-4-vinylaniline | Larger N-alkyl group | Increased steric hindrance, altered solubility | Voltage-sensitive dyes escholarship.org |
| 3-Fluoro-N-methyl-4-vinylaniline | Electron-withdrawing substituent | Modified electronic properties, altered polymerization kinetics | Organic electronics, sensors |
| 3-Methoxy-N-methyl-4-vinylaniline | Electron-donating substituent | Enhanced electron density, potential for lower oxidation potentials | Conductive polymers, electrochromic devices |
| N-(perfluoroalkyl)-4-vinylaniline | Fluorinated N-substituent | Increased hydrophobicity and thermal stability | Low surface energy coatings, advanced lubricants |
The development of novel materials based on this compound lies at the intersection of organic chemistry and materials science. The synthesis of the monomer and its derivatives is a fundamental organic chemistry challenge, while the characterization of the resulting polymers and their application in functional devices falls within the realm of materials science.
A prime example of this interdisciplinary approach is the development of voltage-sensitive dyes, where the synthesis of a specific this compound derivative is crucial for achieving the desired photophysical properties for imaging neuronal activity escholarship.org. Similarly, the use of aniline-based polymers in biosensors requires a deep understanding of both the polymer's chemical properties and its interaction with biological systems rsc.org.
Future progress in this field will depend on close collaboration between organic chemists, polymer scientists, and materials engineers. This synergistic approach will be essential for designing and synthesizing new this compound-based materials with tailored properties and for translating these materials into innovative technologies.
Q & A
Q. Q. How do researchers address ethical concerns when publishing conflicting data on This compound applications?
- Methodological Answer : Disclose all experimental conditions (e.g., humidity, light exposure) that may influence results. Use open-access repositories to share raw datasets. Discuss limitations in the Discussion section, emphasizing unresolved mechanistic questions. Cite competing hypotheses objectively and propose follow-up studies to reconcile differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
